molecular formula C15H12ClN3OS2 B3590353 N-(4-chlorophenyl)-N'-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]urea

N-(4-chlorophenyl)-N'-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]urea

Cat. No.: B3590353
M. Wt: 349.9 g/mol
InChI Key: HCLDHRFSSBVCEP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-N’-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable α-haloketone under basic conditions.

    Introduction of the Thienyl Group: The 5-methyl-2-thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid derivative.

    Urea Formation: The final step involves the reaction of the thiazole derivative with 4-chlorophenyl isocyanate to form the desired urea compound.

Industrial Production Methods: In an industrial setting, the synthesis of N-(4-chlorophenyl)-N’-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]urea may involve optimized reaction conditions, such as the use of high-throughput reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially yielding amines or reduced thiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the chlorophenyl ring.

Scientific Research Applications

N-(4-chlorophenyl)-N’-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: It may be explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-N’-[4-(2-thienyl)-1,3-thiazol-2-yl]urea: Similar structure but lacks the methyl group on the thienyl ring.

    N-(4-bromophenyl)-N’-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]urea: Similar structure with a bromine atom instead of chlorine on the phenyl ring.

Uniqueness: N-(4-chlorophenyl)-N’-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]urea is unique due to the presence of both the chlorophenyl and methylthienyl groups, which may confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS2/c1-9-2-7-13(22-9)12-8-21-15(18-12)19-14(20)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLDHRFSSBVCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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